molecular formula C8H7NO3S B2780941 5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione CAS No. 173374-31-7

5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B2780941
CAS RN: 173374-31-7
M. Wt: 197.21
InChI Key: GZENPAIGBVRRTH-UHFFFAOYSA-N
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Description

5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C8H7NO3S . It has a molecular weight of 197.21 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d][1,3]oxazine ring with two methyl groups attached at the 5 and 6 positions . The compound’s structure can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.425±0.06 g/cm3 . The melting point is reported to be between 197-198°C . The boiling point and flash point are not available .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is involved in the synthesis of various heterocyclic compounds, including oxazines and thiazines. Its synthesis can be achieved through methods such as the dehydration of dihydro derivatives or the cyclization of acyl nitroso compounds. This reactivity forms the basis for exploring its use in creating diverse chemical entities with potential applications in materials science and as intermediates in pharmaceutical synthesis (Sainsbury, 1991).

Biological Activities

Compounds structurally similar to "5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione" have shown a range of biological activities. These activities include antibacterial, antituberculous, and antimycotic effects, which are often modulated by structural changes in the compound. Such properties highlight the potential for these compounds to be developed into drugs for various diseases (Waisser & Kubicová, 1993).

Potential in Medicinal Chemistry

The structural features of the compound, especially its incorporation into heterocyclic frameworks, make it an interesting candidate for medicinal chemistry research. Its derivatives have been evaluated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This reflects the compound's potential as a core structure for the development of new therapeutic agents (Verma et al., 2019).

Applications in Polymer and Materials Science

The compound and its derivatives find applications in polymer and materials science, such as in the synthesis of polyoxymethylene dimethyl ethers (OMEs), which are of interest as diesel fuel alternatives due to their environmental benefits. Research in this area focuses on catalytic synthesis methods and the development of efficient catalysts and processes (Baranowski et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5,6-dimethyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-3-4(2)13-6-5(3)7(10)12-8(11)9-6/h1-2H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZENPAIGBVRRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)OC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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